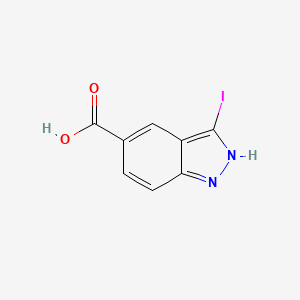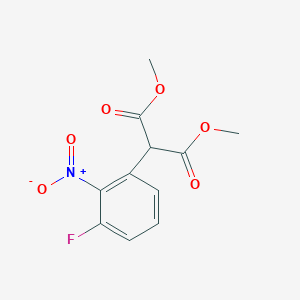
3-ヨード-1H-インダゾール-5-カルボン酸
概要
説明
3-Iodo-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5IN2O2. It is a derivative of indazole, which is a significant heterocyclic system found in various natural products and drugs. Indazole derivatives, including 3-Iodo-1H-indazole-5-carboxylic acid, have garnered attention due to their diverse biological activities and potential therapeutic applications .
科学的研究の応用
3-Iodo-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用機序
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their interaction with different kinases . These pathways can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in cell metabolism .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
Indazole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and other therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-1H-indazole-5-carboxylic acid. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets and its subsequent effects can be influenced by various factors, including pH, temperature, and the presence of other molecules in the environment .
生化学分析
Biochemical Properties
3-Iodo-1H-indazole-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect downstream signaling pathways, leading to alterations in cellular functions. Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can further influence biochemical reactions within the cell .
Cellular Effects
The effects of 3-Iodo-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, 3-Iodo-1H-indazole-5-carboxylic acid can induce changes in cell cycle progression and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-1H-indazole-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways, leading to changes in cellular functions. Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazole-5-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to 3-Iodo-1H-indazole-5-carboxylic acid has been shown to induce changes in cellular function, such as alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, 3-Iodo-1H-indazole-5-carboxylic acid can induce toxic effects, such as oxidative stress and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt key cellular processes and induce cellular damage. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .
Metabolic Pathways
3-Iodo-1H-indazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species (ROS). Additionally, 3-Iodo-1H-indazole-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-Iodo-1H-indazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving specific transporters that recognize and bind to the compound. Once inside the cell, 3-Iodo-1H-indazole-5-carboxylic acid can interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazole-5-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications. For instance, 3-Iodo-1H-indazole-5-carboxylic acid can be phosphorylated or acetylated, which can influence its localization and activity within the cell. These modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .
準備方法
The synthesis of 3-Iodo-1H-indazole-5-carboxylic acid typically involves the iodination of 1H-indazole-5-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the 3-position of the indazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-Iodo-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
3-Iodo-1H-indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
1H-Indazole-5-carboxylic acid: Lacks the iodine substituent, which may result in different biological activities and reactivity.
3-Bromo-1H-indazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its chemical reactivity and biological properties.
3-Chloro-1H-indazole-5-carboxylic acid:
The uniqueness of 3-Iodo-1H-indazole-5-carboxylic acid lies in its specific substitution pattern, which can influence its chemical behavior and biological activities .
特性
IUPAC Name |
3-iodo-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZNTIADYAHDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646257 | |
| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-46-0 | |
| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)













